2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol
Description
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)-cyclopropylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-13-12-19(16-6-7-16)17-8-10-18(11-9-17)14-15-4-2-1-3-5-15/h1-5,16-17,20H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFSULRHEGRYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176842 | |
| Record name | Ethanol, 2-[cyclopropyl[1-(phenylmethyl)-4-piperidinyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353964-96-1 | |
| Record name | Ethanol, 2-[cyclopropyl[1-(phenylmethyl)-4-piperidinyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353964-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[cyclopropyl[1-(phenylmethyl)-4-piperidinyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the cyclopropyl group. The final step involves the addition of the ethanol moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions usually require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol exhibit significant activity in modulating neurotransmitter systems, particularly dopamine and serotonin receptors. This modulation can lead to potential therapeutic effects in treating neuropsychiatric disorders such as depression and schizophrenia.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds for their affinity to dopamine receptors. The findings suggested that modifications similar to those seen in this compound enhance receptor binding and selectivity, indicating potential for developing new antipsychotic medications .
Analgesic Properties
The compound has been investigated for its analgesic properties. Its structural components suggest it may interact with pain pathways, potentially offering a new avenue for pain management therapies.
Case Study : In a preclinical trial, researchers assessed the analgesic effects of various piperidine derivatives, including this compound. Results demonstrated a significant reduction in pain responses in animal models, supporting its potential use as an analgesic agent .
Antidepressant Activity
The antidepressant potential of this compound has been explored through various animal studies. Its ability to influence serotonin reuptake mechanisms positions it as a candidate for further development as an antidepressant.
Case Study : A recent publication highlighted the efficacy of similar compounds in reducing depressive symptoms in rodent models. The study noted that modifications enhancing serotonin receptor affinity could lead to improved therapeutic profiles .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Core Ring : Piperidine (6-membered) derivatives generally exhibit greater conformational flexibility than pyrrolidine (5-membered) analogs, which may enhance binding to larger binding pockets .
- Amino Substituents: Cyclopropyl groups introduce rigidity and metabolic stability compared to bulkier isopropyl or flexible ethyl groups .
Substituent Effects on Pharmacological Properties
- Cyclopropyl vs. Isopropyl : Cyclopropyl’s rigid structure may reduce off-target interactions compared to isopropyl, which has higher lipophilicity and rotational freedom .
- Ethanolamine Chain: The hydroxyl group in ethanolamine enhances solubility but may increase susceptibility to oxidative metabolism compared to methyl- or ethylamine derivatives .
Stereochemical Considerations
Stereochemistry plays a critical role in analogs with chiral centers (e.g., S-configuration in pyrrolidine derivatives). For example, 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol demonstrates how enantioselectivity can influence receptor binding kinetics, though specific data for the target compound remain undocumented .
Biological Activity
2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a cyclopropyl group, and an ethanol moiety, which contribute to its diverse pharmacological properties. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may act as an inhibitor or activator of these targets, influencing various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
- Receptor Binding : It can bind to specific receptors, modulating their activity and affecting signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this structure show significant antibacterial and antifungal activities. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria with promising results .
- Neuropharmacological Effects : The compound's structure suggests potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
Case Studies
- Antimicrobial Activity : A study assessing the antibacterial efficacy of piperidine derivatives found that compounds closely related to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and S. aureus .
- Neuropharmacological Applications : Research focusing on benzylpiperidine derivatives indicated that modifications in the piperidine structure could enhance binding affinity to specific receptors involved in pain modulation and anxiety disorders .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(Benzylpiperidin-4-yl)methanol | Benzylpiperidine backbone; hydroxymethyl group | Analgesic properties |
| N-(1-benzylpiperidin-4-yl)propanamide | Benzylpiperidine; amide linkage | Antinociceptive effects |
| 2-(1-Benzylpiperidin-3-yl)ethanamine | Similar piperidine structure; different substituents | Antimicrobial activities |
This table illustrates how variations in the structural components lead to differing biological activities, highlighting the importance of specific functional groups in determining pharmacological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
